molecular formula C14H21N3O2 B3031986 Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 912569-46-1

Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate

Cat. No.: B3031986
CAS No.: 912569-46-1
M. Wt: 263.34 g/mol
InChI Key: BMBWEVVLGSEYRI-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound is characterized by a piperidine ring bearing a carboxylate group and a pyridine ring substituted with an aminomethyl group. It is used in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of ethyl piperidine-4-carboxylate and 2-chloromethylpyridine as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-19-14(18)12-4-7-17(8-5-12)13-9-11(10-15)3-6-16-13/h3,6,9,12H,2,4-5,7-8,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBWEVVLGSEYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640228
Record name Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-46-1
Record name Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate
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Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate
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Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate
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Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 5
Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate
Reactant of Route 6
Ethyl 1-[4-(aminomethyl)pyridin-2-yl]piperidine-4-carboxylate

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